molecular formula C19H32N2O4S B11559278 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide

Cat. No.: B11559278
M. Wt: 384.5 g/mol
InChI Key: CCRVHMARIVWAOF-CAPFRKAQSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom bonded to a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and decane-1-sulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can regenerate the starting materials.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.

    Biology: The compound may have potential as a biochemical probe for studying enzyme activities or as a ligand in receptor binding studies.

    Medicine: Hydrazones, in general, have been investigated for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide is not well-documented. hydrazones are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to specific molecular targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide is unique due to its specific structural features, such as the presence of the decane-1-sulfonohydrazide moiety and the 3,4-dimethoxyphenyl group. These structural elements may confer distinct chemical and biological properties compared to other hydrazones, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H32N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C19H32N2O4S/c1-4-5-6-7-8-9-10-11-14-26(22,23)21-20-16-17-12-13-18(24-2)19(15-17)25-3/h12-13,15-16,21H,4-11,14H2,1-3H3/b20-16+

InChI Key

CCRVHMARIVWAOF-CAPFRKAQSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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